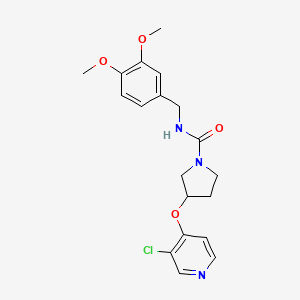

3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide

Description

3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide (CAS: 2034315-51-8) is a pyrrolidine-based carboxamide derivative with a molecular formula of C₁₉H₂₂ClN₃O₄ and a molecular weight of 391.8 g/mol. Its structure features a pyrrolidine ring substituted with a carboxamide group linked to a 3,4-dimethoxybenzyl moiety and a 3-chloropyridin-4-yloxy group. The SMILES representation is COc1ccc(CNC(=O)N2CCC(Oc3ccncc3Cl)C2)cc1OC, highlighting the connectivity of its aromatic and heterocyclic components .

Properties

IUPAC Name |

3-(3-chloropyridin-4-yl)oxy-N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O4/c1-25-17-4-3-13(9-18(17)26-2)10-22-19(24)23-8-6-14(12-23)27-16-5-7-21-11-15(16)20/h3-5,7,9,11,14H,6,8,10,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTZNJQBXWSRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Attachment of the Chloropyridine Moiety: The chloropyridine group is introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the pyrrolidine intermediate.

Introduction of the Dimethoxybenzyl Group: The dimethoxybenzyl group is attached through a coupling reaction, often using reagents like palladium catalysts to facilitate the formation of the carbon-nitrogen bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyrrolidine ring or the chloropyridine moiety, potentially converting them into more saturated derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce new functional groups into the chloropyridine moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, 3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activity or receptor binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analysis

- The 3,4-dimethoxybenzyl moiety is shared with the dimeric compound in , suggesting possible similarities in solubility or metabolic stability due to methoxy groups . The trifluoroethyl group in ’s compound enhances metabolic resistance and bioavailability compared to the target’s chloropyridine .

Physicochemical Implications

- Molecular Weight : The target compound (391.8 g/mol) falls within the "drug-like" range (300–500 g/mol), unlike the dimeric compound in (~1050 g/mol), which may face bioavailability challenges .

- Polarity : The presence of multiple oxygen atoms (methoxy, carboxamide) in the target and ’s compound suggests moderate polarity, whereas the adamantyl group in increases hydrophobicity .

Biological Activity

The compound 3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that often contributes to the biological activity of compounds.

- Chloropyridine Moiety : This group may enhance the compound's interaction with various biological targets.

- Dimethoxybenzyl Group : The presence of methoxy groups can influence solubility and receptor binding affinity.

Pharmacological Effects

-

Anticancer Activity :

- The compound shows potential anticancer properties, particularly through mechanisms involving the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair pathways. In studies, related compounds have demonstrated IC50 values indicating significant activity against cancer cell lines, suggesting that similar mechanisms might be applicable to our compound of interest .

-

Dopamine Receptor Modulation :

- Related compounds have been investigated for their selectivity towards dopamine receptors, particularly the D3 receptor. Selective D3 receptor agonists have therapeutic implications for neuropsychiatric disorders. The structural similarities suggest that our compound may also exhibit activity at these receptors .

-

PPAR Agonism :

- Compounds with similar structures have been tested for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a significant role in glucose metabolism and adipogenesis. These studies indicate that modifications in the structure can lead to varying degrees of PPARγ activation .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : By inhibiting key enzymes involved in metabolic pathways or DNA repair.

- Receptor Agonism/Antagonism : Modulating receptor activity (e.g., dopamine receptors) can lead to altered signaling pathways associated with various diseases.

Case Studies and Experimental Data

Several studies have investigated the biological activities of structurally related compounds. Below is a summary table highlighting key findings from relevant research:

| Compound ID | Activity Type | IC50/EC50 Value | Reference |

|---|---|---|---|

| Compound A | PARP Inhibition | 4 nM | |

| Compound B | D3R Agonism | 17 nM | |

| Compound C | PPARγ Agonism | Moderate |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that variations in substituents on the pyrrolidine core significantly affect biological activity. For instance:

- Chloro Substitution : Enhances receptor binding affinity.

- Methoxy Groups : Influence solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.